9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
CAS No.: 1379324-68-1
Cat. No.: VC16012077
Molecular Formula: C10H13BrClN
Molecular Weight: 262.57 g/mol
* For research use only. Not for human or veterinary use.
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride - 1379324-68-1](/images/structure/VC16012077.png)
Specification
CAS No. | 1379324-68-1 |
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Molecular Formula | C10H13BrClN |
Molecular Weight | 262.57 g/mol |
IUPAC Name | 9-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride |
Standard InChI | InChI=1S/C10H12BrN.ClH/c11-9-6-3-5-8-4-1-2-7-12-10(8)9;/h3,5-6,12H,1-2,4,7H2;1H |
Standard InChI Key | DZXBVPXRSBUBJB-UHFFFAOYSA-N |
Canonical SMILES | C1CCNC2=C(C1)C=CC=C2Br.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 9-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride, reflecting its bromine substitution at the 9th position of the benzazepine ring system. The hydrochloride salt form ensures improved crystallinity and handling stability compared to the free base . Key identifiers include:
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 1379324-68-1 | |
Molecular Formula | C₁₁H₁₃BrClN | |
Molecular Weight | 296.71 g/mol | |
SMILES Notation | C1CCNC2=C(C1)C=CC(=C2)Br.Cl |
The benzazepine core consists of a benzene ring fused to an azepine ring, with the bromine atom occupying the para position relative to the nitrogen atom. This substitution pattern influences electronic distribution and steric interactions, critical for its reactivity in synthetic pathways .
Structural Comparison with Isomeric Analogs
Structural analogs, such as 8-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, highlight the impact of bromine positioning on physicochemical properties. For instance, the 8-bromo isomer (PubChem CID: 16244474) shares a similar bicyclic framework but exhibits distinct electronic profiles due to differences in halogen placement .
Table 2: Comparative Analysis of Brominated Benzazepines
Property | 9-Bromo Isomer | 8-Bromo Isomer |
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CAS Number | 1379324-68-1 | 205584-61-8 |
Molecular Weight | 296.71 g/mol | 226.11 g/mol |
Halogen Position | Para to nitrogen | Meta to nitrogen |
Solubility (HCl Salt) | High | Moderate |
Synthetic Pathways and Purification
Bromination Strategies
The synthesis of 9-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride typically involves selective bromination of the parent benzazepine. While detailed protocols are proprietary, general methodologies include:
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Electrophilic Aromatic Substitution: Using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to achieve regioselective bromination .
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Free Radical Bromination: Employing UV light or peroxides to generate bromine radicals, though this method risks over-bromination.
Post-bromination, the free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing crystallinity .
Purification and Characterization
Purification commonly involves recrystallization from ethanol-water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients). Analytical validation employs:
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NMR Spectroscopy: ¹H and ¹³C spectra confirm ring saturation and bromine placement.
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HPLC: Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) ensures ≥95% purity .
Pharmaceutical and Industrial Applications
Role in Medicinal Chemistry
The compound’s benzazepine scaffold is prevalent in CNS drug development due to its structural similarity to neurotransmitters. Applications include:
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Dopamine Receptor Modulators: Analogous structures are explored for Parkinson’s disease therapeutics.
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Serotonin Antagonists: Potential use in antipsychotic agents .
Industrial Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Automated continuous-flow reactors enable precise temperature control during bromination, reducing side products. Batch processes yield ~85% purity, necessitating iterative recrystallization for pharmaceutical-grade material .
Hazard Category | GHS Classification | Precautionary Measures |
---|---|---|
Acute Oral Toxicity | Category 4 (H302) | Avoid ingestion |
Skin Irritation | Category 2 (H315) | Wear nitrile gloves |
Eye Damage | Category 2A (H319) | Use safety goggles |
Respiratory Irritation | Category 3 (H335) | Use fume hood |
Biological Activity and Research Frontiers
Mechanistic Insights
While direct biological data for the 9-bromo derivative is limited, related benzazepines exhibit:
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PARP Inhibition: IC₅₀ values in the nanomolar range for cancer cell lines.
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Neuroprotective Effects: Modulation of glutamate receptors in preclinical models .
Future Directions
Ongoing research focuses on:
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Structure-Activity Relationships (SAR): Optimizing bromine placement for enhanced receptor affinity.
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Prodrug Development: Improving bioavailability through ester or amide prodrug formulations.
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